1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol
CAS No.: 135965-05-8
Cat. No.: VC21495602
Molecular Formula: C9H10N4S
Molecular Weight: 206.27g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135965-05-8 |
---|---|
Molecular Formula | C9H10N4S |
Molecular Weight | 206.27g/mol |
IUPAC Name | 1-(3,4-dimethylphenyl)-2H-tetrazole-5-thione |
Standard InChI | InChI=1S/C9H10N4S/c1-6-3-4-8(5-7(6)2)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) |
Standard InChI Key | YMJBFGNECRVKEH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)N2C(=S)N=NN2)C |
Canonical SMILES | CC1=C(C=C(C=C1)N2C(=S)N=NN2)C |
Introduction
Structural Characterization and Properties
Chemical Identity and Molecular Information
1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol is an organosulfur compound with a nitrogen-rich heterocyclic structure. The tetrazole ring contains four nitrogen atoms in sequence, with the 3,4-dimethylphenyl group attached to one nitrogen and a thiol functional group at the carbon position. According to PubChem data, this compound has the CAS Registry Number 135965-05-8 and exists in a tautomeric equilibrium between the thiol and thione forms .
The basic molecular information is summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C9H10N4S |
Molecular Weight | 206.27 g/mol |
Exact Mass | 206.06261751 Da |
PubChem CID | 839683 |
Creation Date | July 9, 2005 |
Modification Date | March 1, 2025 |
Structural Identifiers
For computational and database purposes, several systematic identifiers are used to represent this compound unambiguously :
Identifier | Representation |
---|---|
IUPAC Name | 1-(3,4-dimethylphenyl)-2H-tetrazole-5-thione |
InChI | InChI=1S/C9H10N4S/c1-6-3-4-8(5-7(6)2)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) |
InChIKey | YMJBFGNECRVKEH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)N2C(=S)N=NN2)C |
Physical and Chemical Properties
The computed physical and chemical properties of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol provide insights into its behavior in various environments :
Property | Value | Method/Reference |
---|---|---|
XLogP3-AA | 3.5 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
The XLogP3 value of 3.5 indicates moderate lipophilicity, suggesting potential for reasonable membrane permeability in biological systems. The presence of one hydrogen bond donor and three acceptors contributes to its ability to participate in intermolecular interactions, which may influence its solubility, reactivity, and binding characteristics in various environments.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol, like other tetrazole-5-thiol derivatives, typically follows established synthetic routes. While the search results don't provide specific synthesis procedures for this exact compound, the general methodology for tetrazole-5-thiol synthesis can be inferred from patent literature on related compounds .
Starting Materials and Reaction Pathway
Based on patented methods for tetrazole-5-thiol derivatives, the synthesis typically involves a multi-step process :
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Preparation of substituted thiosemicarbazides as key intermediates
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Reaction of thiosemicarbazides with appropriate reagents to form N,S-disubstituted intermediates
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Cyclization through diazotization to form the tetrazole ring system
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Purification and isolation of the final product
For 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol specifically, the synthesis would likely start with 3,4-dimethylphenyl derivatives that can be incorporated into the thiosemicarbazide intermediate.
Reaction Conditions and Solvents
According to patent information, these reactions are typically conducted in inert solvents under controlled conditions . The commonly used solvents include:
Solvent Category | Examples |
---|---|
Ethers | Tetrahydrofuran, Dioxane, Ether |
Alcohols | Methanol, Ethanol |
Chlorinated Solvents | Chloroform, Methylene chloride, Ethylene chloride |
Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide |
Other | Ethyl acetate, Pyridine |
The reaction temperature may vary from room temperature to elevated temperatures, depending on the reactivity of the specific starting materials and the particular step in the synthetic sequence .
Purification Methods
Purification of tetrazole-5-thiol derivatives typically involves several steps :
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Extraction with appropriate organic solvents (e.g., chloroform, toluene)
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Drying of organic extracts over desiccants like magnesium sulfate
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Solvent removal under reduced pressure
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Recrystallization from suitable solvents to obtain the purified product
For similar tetrazole derivatives, recrystallization has been performed using solvents such as chloroform and ethyl acetate to achieve high purity products with defined melting points .
Chemical Reactivity
Reactivity of the Tetrazole Ring
The tetrazole ring in 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol exhibits characteristic reactivity patterns based on its nitrogen-rich heterocyclic structure. This ring system is known for its aromatic character and stability, while still presenting several reactive sites.
The nitrogen atoms in the tetrazole ring can participate in various types of reactions:
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Coordination with metal ions through nitrogen lone pairs
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Protonation in acidic media
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Nucleophilic substitution reactions
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Participation in cycloaddition reactions
Thiol Group Chemistry
The thiol group at position 5 represents another significant reactive site in this molecule. Based on general thiol chemistry, this functional group can undergo several types of transformations:
Reaction Type | Description |
---|---|
Oxidation | Formation of disulfides through oxidative coupling |
Nucleophilic Substitution | Reaction with electrophiles to form thioethers |
Metal Coordination | Binding to metal ions through the sulfur atom |
Alkylation | Formation of S-alkyl derivatives |
Acylation | Formation of thioesters |
Tautomerism
An important aspect of the compound's chemistry is its ability to exist in tautomeric forms. The primary forms include:
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Thiol form: 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol
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Thione form: 1-(3,4-dimethylphenyl)-2H-tetrazole-5-thione
This tautomerism is reflected in the alternative names listed for the compound and affects its reactivity and physical properties. The equilibrium between these forms can be influenced by solvent, temperature, and pH conditions.
Structure-Property Relationships
Influence of 3,4-Dimethyl Substitution
The presence of methyl groups at positions 3 and 4 of the phenyl ring contributes specific characteristics to this compound:
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Increased lipophilicity compared to unsubstituted phenyl analogues
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Altered electronic distribution in the phenyl ring
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Potential steric effects influencing the orientation of the phenyl ring relative to the tetrazole moiety
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Modified metabolic stability profile
Structural Feature | Expected Effect |
---|---|
3,4-Dimethyl substitution | Increased lipophilicity, altered electronic properties |
Tetrazole-5-thiol moiety | Acidic properties, metal coordination ability |
N-phenyl substitution | Restricted rotation, modulated tetrazole reactivity |
This combination of features creates a unique chemical entity with properties distinct from other tetrazole derivatives with different substitution patterns.
Research Status and Future Directions
Future Research Opportunities
Several promising research directions could be pursued:
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Systematic evaluation of biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties
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Detailed investigation of coordination chemistry with various metal ions
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Exploration of structure-activity relationships through synthesis and testing of analogues
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Development of improved synthetic routes with higher yields and environmental sustainability
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Application in materials science, particularly in areas leveraging the compound's coordination properties
Analytical Methods
Spectroscopic Characterization
Comprehensive characterization of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol would typically employ multiple spectroscopic techniques:
Technique | Information Provided |
---|---|
Nuclear Magnetic Resonance (NMR) | Structural confirmation, tautomeric equilibrium |
Infrared Spectroscopy (IR) | Functional group identification (N-H, C=S, C=N) |
Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern |
UV-Visible Spectroscopy | Electronic transitions, conjugation effects |
X-ray Crystallography | Definitive three-dimensional structure |
Chromatographic Analysis
For purity assessment and separation, chromatographic methods would be valuable:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) for volatile derivatives
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